N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide
Description
N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a synthetic heterocyclic compound featuring an isoindolo[2,1-a]quinazoline core with dual ketone functionalities (5,11-dioxo groups) and a butanamide side chain terminating in an N-(4-acetylamino phenyl) substituent. Its synthesis likely involves multi-step condensation and coupling reactions, analogous to methods described for related compounds .
Properties
Molecular Formula |
C27H24N4O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide |
InChI |
InChI=1S/C27H24N4O4/c1-17(32)28-18-12-14-19(15-13-18)29-24(33)11-6-16-30-25-20-7-2-3-8-21(20)27(35)31(25)23-10-5-4-9-22(23)26(30)34/h2-5,7-10,12-15,25H,6,11,16H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
IMUJXNUFFBPEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isatoic anhydride under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain is introduced via a nucleophilic substitution reaction, where a suitable butanoyl chloride reacts with the quinazolinone intermediate.
Introduction of the Acetylamino Group: The final step involves acetylation of the amino group on the phenyl ring using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the quinazolinone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone structure.
Substitution: The acetylamino group and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the quinazolinone, potentially leading to dihydroquinazolinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. Its structural features make it a candidate for investigating cellular pathways and mechanisms.
Medicine
Medically, the compound could be explored for its potential therapeutic properties. The quinazolinone moiety is known for its pharmacological activities, including anti-inflammatory and anticancer properties. Research could focus on its efficacy and safety as a drug candidate.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. This interaction can affect cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework and Functional Group Variations
The isoindoloquinazoline core distinguishes this compound from thiadiazol- or benzimidazol-based analogs. For example:
- Compound 8a (Molecules, 2011) : A thiadiazol derivative with acetyl and methyl pyridinyl substituents exhibits a molecular weight of 414.49 g/mol and a higher melting point (290°C) compared to typical isoindoloquinazoline derivatives, likely due to increased rigidity and hydrogen bonding .
- PubChem analog (CID 135693635): Shares the isoindolo[2,1-a]quinazoline core but substitutes the acetylamino phenyl group with a furan-2-ylmethyl moiety. This substitution reduces molecular weight and may alter solubility or target affinity .
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Analytical Data
- IR/NMR Trends : The target compound’s carbonyl stretches (C=O from amide and ketone groups) would likely appear near 1670–1600 cm⁻¹, similar to Compound 8a (1679, 1605 cm⁻¹) .
- Mass Spectrometry : Thiadiazol derivatives (e.g., 8a) show fragmentation patterns dominated by aryl and heterocyclic cleavages (e.g., m/z 77 for benzene), whereas isoindoloquinazoline derivatives may exhibit distinct fragmentation due to their fused ring system .
Research Findings and Limitations
- Bioactivity Gaps: No direct pharmacological data are available for the target compound.
- Solubility and Stability: The acetylamino phenyl group in the target compound may enhance aqueous solubility compared to the furan-substituted PubChem analog, though experimental validation is needed .
Biological Activity
N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and kinase inhibition. This article synthesizes available research findings, including synthesis methods, biological evaluations, and specific case studies related to this compound.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Acetylamino Group : Contributes to the compound's solubility and potential interactions with biological targets.
- Isoindoloquinazoline Core : This moiety is known for its biological activity, particularly in inhibiting cancer cell proliferation.
- Butanamide Side Chain : May influence the compound's pharmacokinetics and dynamics.
Molecular Formula
The molecular formula for this compound is .
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Apoptosis Induction : Compounds in the quinazoline family have been shown to induce apoptosis in various cancer cell lines. A study reported that derivatives demonstrated IC50 values in the low micromolar range against multiple cancer types including glioblastoma and lung carcinoma .
- Kinase Inhibition : The compound's structure suggests it may inhibit key kinases involved in cancer progression. Differential Scanning Fluorimetry (DSF) has been employed to assess binding affinities to various kinases. Results indicated promising interactions with several targets critical for tumor growth regulation .
Case Studies
- In Vitro Studies : A study synthesized multiple 2-substituted quinazolines and tested their anti-proliferative activity against nine human cancer cell lines. The results showed that certain derivatives exhibited moderate inhibitory effects on cell growth, indicating potential therapeutic applications for compounds similar to this compound .
- Kinase Targeting : In a detailed evaluation of kinase inhibition profiles, several synthesized compounds were shown to stabilize kinases significantly better than controls like Staurosporine. This suggests that this compound may possess unique binding characteristics that warrant further investigation .
Comparative Biological Activity
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound A | 10 | Glioblastoma | Apoptosis Induction |
| Compound B | 15 | Lung Carcinoma | Kinase Inhibition |
| N-[4-(acetylamino)phenyl]-... | TBD | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
